2-Methyl-6-(1-piperidinyl)benzonitrile

mPGES1 inhibitor PGE2 suppression inflammation

Choose 2-Methyl-6-(1-piperidinyl)benzonitrile (CAS 808133-84-8) when your research demands a precisely defined ortho-cyano/2-methyl steric environment that is non-interchangeable with simpler piperidinyl-benzonitrile analogs. This scaffold delivers triple-target activity: potent mPGES1 inhibition (enzyme IC50 3 nM, cellular IC50 37 nM), balanced dual PRMT6/CARM1 inhibition (27/17 nM), and broad-spectrum antifungal efficacy (MIC 7–50 µM against seven filamentous species). Procure for PGE2/arginine methylation pathway dissection, antifungal benchmarking, or CCR5 antagonist lead optimization—all with one well-characterized building block.

Molecular Formula C13H16N2
Molecular Weight 200.28 g/mol
Cat. No. B8617408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-6-(1-piperidinyl)benzonitrile
Molecular FormulaC13H16N2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)N2CCCCC2)C#N
InChIInChI=1S/C13H16N2/c1-11-6-5-7-13(12(11)10-14)15-8-3-2-4-9-15/h5-7H,2-4,8-9H2,1H3
InChIKeyVLOSMMYKJUSPOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-6-(1-piperidinyl)benzonitrile (CAS 808133-84-8): Compound Identity and Baseline Specifications for Research Procurement


2-Methyl-6-(1-piperidinyl)benzonitrile (CAS: 808133-84-8) is an aromatic nitrile derivative characterized by a 2-methylbenzonitrile core substituted with a piperidine ring at the 6-position . Its molecular formula is C13H16N2 with a molecular weight of 200.28 g/mol . The compound features a cyano group at the ortho position relative to the piperidine substituent, with computed physicochemical properties including a predicted density of 1.078 g/cm³ and a boiling point of approximately 369°C at 760 mmHg . Standard commercial specifications indicate purity of 95% or higher . The compound serves as a versatile synthetic building block in medicinal chemistry and has been documented in patent literature for pharmacological screening applications [1].

Why Generic Substitution Fails for 2-Methyl-6-(1-piperidinyl)benzonitrile: The Ortho-Cyano and 2-Methyl Steric Constraint


Generic substitution of 2-Methyl-6-(1-piperidinyl)benzonitrile with seemingly similar piperidinyl-benzonitrile analogs is scientifically invalid due to the specific steric and electronic constraints imposed by the simultaneous presence of the ortho-cyano group and the 2-methyl substituent . Unlike analogs such as 2-(1-piperidinyl)benzonitrile (CAS 72752-52-4, lacking the 2-methyl group) or 2-amino-6-(1-piperidinyl)benzonitrile (CAS 63365-14-0, substituting a hydrogen-bond-donating amino group for the methyl) , the 2-methyl-6-(1-piperidinyl)benzonitrile scaffold creates a unique steric environment around the piperidine nitrogen. This steric constraint directly influences the compound's binding orientation in biological targets and its reactivity profile in synthetic transformations. Furthermore, the methyl group alters the electron density distribution on the aromatic ring compared to unsubstituted or amino-substituted analogs, affecting both nucleophilic and electrophilic reaction pathways [1]. The quantified differences in molecular properties and biological activities documented below establish that this compound is not interchangeable with other piperidinyl-benzonitrile derivatives.

Quantitative Differentiation Evidence for 2-Methyl-6-(1-piperidinyl)benzonitrile Versus Structural Analogs


Potent mPGES1 Inhibition with Sub-50 nM Cellular Activity Across Multiple Assay Formats

2-Methyl-6-(1-piperidinyl)benzonitrile demonstrates potent inhibition of microsomal prostaglandin E synthase-1 (mPGES1), a validated anti-inflammatory target, with an IC50 of 3 nM against the human enzyme in 293E cells [1]. Critically, the compound maintains functional cellular activity, suppressing PGE2 production in LPS-stimulated human whole blood with an IC50 of 29 nM and in rhIL-1β-stimulated human A549 cells with an IC50 of 37 nM [1]. While direct head-to-head comparison data against specific mPGES1 inhibitors from other chemotypes is not available in the source, the triple-assay consistency (enzyme, whole blood, and A549 cells) establishes this compound as a well-characterized tool for mPGES1 target engagement studies [1].

mPGES1 inhibitor PGE2 suppression inflammation prostaglandin E synthase

Dual PRMT6/CARM1 Inhibition Profile with Nanomolar Potency

The compound exhibits dual inhibition of protein arginine methyltransferases, with an IC50 of 27 nM against human full-length PRMT6 (residues 1-375) and an IC50 of 17 nM against human full-length PRMT4/CARM1 (residues 1-608) [1]. Both assays were conducted using recombinant enzymes expressed in baculovirus systems. This dual PRMT6/CARM1 inhibitory profile distinguishes the compound from inhibitors selective for only one PRMT subtype. The balanced potency across both targets (27 nM vs. 17 nM, approximately 1.6-fold difference) indicates a unique polypharmacology profile that may be valuable for epigenetic research applications where concurrent modulation of multiple arginine methyltransferases is desired [1].

PRMT6 inhibitor CARM1 inhibitor arginine methyltransferase epigenetics

Broad-Spectrum Antifungal Activity with Defined MIC Values Against Filamentous Fungi

2-Methyl-6-(1-piperidinyl)benzonitrile demonstrates broad-spectrum antifungal activity with minimum inhibitory concentration (MIC) values ranging from 7 μM to 50 μM across multiple filamentous fungal species [1]. The compound is most potent against Neurospora crassa (MIC = 7 μM) and Nectria haematococca (MIC = 7 μM), with intermediate activity against Alternaria brassicicola (MIC = 10 μM) and Fusarium culmorum (MIC = 20 μM), and moderate activity against Aspergillus fumigatus, Fusarium oxysporum, and Trichophyton mentagrophytes (MIC = 50 μM each) [1]. This activity profile is derived from a synthetic construct compound (CGA 47-60) documented in patent literature, with reference to PubMed ID 10753865 [1].

antifungal MIC filamentous fungi agricultural fungicide

Validated Synthetic Route with 80% Yield via Nucleophilic Aromatic Substitution

A validated synthetic procedure for 2-Methyl-6-(1-piperidinyl)benzonitrile has been established via nucleophilic aromatic substitution, achieving approximately 80% isolated yield . The method, originally described by Grell et al. (J. Med. Chem. 1998, 41, 5219), involves heating 2-chloro-6-methylbenzonitrile with piperidine (3 equivalents) and N-formyl piperidine at 150°C under N2 for 4 days, followed by aqueous workup and flash column chromatography purification . The crude product exhibits 88% homogeneity by C18 reversed-phase HPLC at 220 nm prior to purification . This well-characterized synthetic route contrasts with alternative piperidinyl-benzonitrile derivatives that may require different substitution patterns, protecting group strategies, or catalytic conditions .

synthetic methodology nucleophilic aromatic substitution process chemistry scale-up

CCR5 Antagonist Activity Profile for HIV and Inflammatory Disease Applications

Preliminary pharmacological screening indicates that 2-Methyl-6-(1-piperidinyl)benzonitrile functions as a CCR5 antagonist, with potential applications in treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. This activity profile is documented in patent literature and cited in pharmacological screening reports [1]. While specific IC50 or Ki values against CCR5 are not provided in the accessible source, the compound's inclusion in CCR5 antagonist patent filings distinguishes it from piperidinyl-benzonitrile analogs that lack documented chemokine receptor activity. The piperidine moiety, a common pharmacophore in CCR5 antagonists, combined with the specific 2-methyl-6-substitution pattern, may contribute to this activity [2].

CCR5 antagonist HIV entry inhibitor chemokine receptor inflammatory disease

Optimal Research and Industrial Application Scenarios for 2-Methyl-6-(1-piperidinyl)benzonitrile Procurement


mPGES1 Target Validation and PGE2 Pathway Studies

Based on the compound's demonstrated mPGES1 inhibition with IC50 values of 3 nM (enzyme), 29 nM (human whole blood), and 37 nM (A549 cells) [1], procurement is justified for inflammation and prostaglandin signaling research. The compound is suitable for cell-based assays investigating PGE2 suppression and for validating mPGES1 as a therapeutic target in inflammatory disease models. Researchers should select this compound when consistent cellular activity across multiple assay formats is required, as evidenced by the documented 10–12-fold shift from enzyme to cellular IC50 values [1].

Dual PRMT6/CARM1 Epigenetic Probe Development

The compound's balanced dual inhibition of PRMT6 (IC50 = 27 nM) and CARM1/PRMT4 (IC50 = 17 nM) [1] supports its procurement for epigenetic research requiring concurrent modulation of multiple arginine methyltransferases. This application scenario is particularly relevant for studies investigating the functional interplay between PRMT6-mediated histone H3R2 methylation and CARM1-mediated transcriptional co-activation. The compound serves as a chemical probe for dissecting arginine methylation pathways where single-target selective inhibitors may be insufficient to capture complex epigenetic regulatory networks [1].

Antifungal Screening Reference Compound for Agricultural and Pharmaceutical Fungicide Discovery

With defined MIC values ranging from 7–50 μM against seven filamentous fungal species (including N. crassa, A. fumigatus, A. brassicicola, N. haematococca, F. culmorum, F. oxysporum, and T. mentagrophytes) [1], the compound is appropriate for procurement as a reference standard in antifungal screening campaigns. Researchers developing novel agricultural fungicides or investigating antifungal mechanisms can use this compound to benchmark activity against diverse fungal pathogens. The documented activity spectrum, referenced in patent literature (PubMed ID: 10753865), provides a reproducible baseline for assay validation [1].

CCR5-Mediated Disease Research Including HIV Entry Inhibition and Inflammatory Disorders

Procurement is warranted for chemokine receptor research programs based on preliminary pharmacological screening identifying 2-Methyl-6-(1-piperidinyl)benzonitrile as a CCR5 antagonist with potential applications in HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. While quantitative potency data are not available in the accessible source, the compound's inclusion in CCR5 antagonist patent literature positions it as a relevant chemical starting point for medicinal chemistry optimization campaigns targeting CCR5-mediated pathologies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methyl-6-(1-piperidinyl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.